BenchChemオンラインストアへようこそ!

4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Select 4,4,4-Trifluoro-2,2-dimethylbutanoic acid (CAS 939399-07-2) for its unique 2,2-dimethyl substitution at the alpha-carbon, creating a quaternary center with distinct steric hindrance and metabolic stability. This specific regioisomer is structurally required in patent WO-2020099882-A1 for AM2 receptor inhibitors, where substitution pattern dictates pharmacophore activity. Its XLogP3 of 2.1—distinct from 3,3-dimethyl (2.0) and 2,3-dimethyl (2.2) isomers—enables precise ADME fine-tuning. Complies with Lipinski's Rule of Five for early-stage drug discovery.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 939399-07-2
Cat. No. B1353998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2,2-dimethylbutanoic acid
CAS939399-07-2
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(C)(CC(F)(F)F)C(=O)O
InChIInChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11)
InChIKeyGCPLLNZGWOPZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (CAS 939399-07-2): Sourcing Specifications and Basic Characteristics


4,4,4-Trifluoro-2,2-dimethylbutanoic acid (CAS 939399-07-2), also known as 2,2-Dimethyl-4,4,4-trifluorobutanoic acid, is a fluorinated carboxylic acid building block with the molecular formula C₆H₉F₃O₂ and a molecular weight of 170.13 g/mol [1]. It features a trifluoromethyl group (-CF₃) and two methyl groups geminally substituted at the alpha-carbon of the butanoic acid chain, which together impart distinct steric and electronic properties [2]. The compound is a solid at room temperature with a predicted boiling point of 175.6±35.0 °C, density of 1.227±0.06 g/cm³, and an acid dissociation constant (pKa) of 4.22±0.10 .

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (CAS 939399-07-2): Why In-Class Analogs Cannot Be Interchanged


While several trifluoromethylated butanoic acid derivatives share the same molecular formula (C₆H₉F₃O₂), their substitution patterns critically diverge, leading to different physicochemical and steric profiles that render them non-interchangeable in both synthetic applications and drug discovery contexts [1]. For instance, the 2,2-dimethyl substitution pattern of the target compound creates a quaternary alpha-carbon center with unique steric hindrance and distinct metabolic stability, in contrast to the 3,3-dimethyl (gem-dimethyl at beta-position) or 2,3-dimethyl (vicinal dimethyl) regioisomers, each of which exhibits different lipophilicity (XLogP3) values and synthetic reactivity [2]. The specific structural arrangement of the target compound is explicitly referenced in key patent families as a critical intermediate for AM2 receptor inhibitors and leukotriene antagonists, where substitution pattern dictates the activity and selectivity of downstream pharmacophores—a property that cannot be assumed for regioisomeric analogs .

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (CAS 939399-07-2): Head-to-Head Comparative Evidence for Scientific Selection


Lipophilicity (XLogP3) of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid vs. Regioisomeric Analogs

The target compound 4,4,4-trifluoro-2,2-dimethylbutanoic acid exhibits an XLogP3 value of 2.1, reflecting its specific lipophilicity profile [1]. In comparison, the 2,3-dimethyl regioisomer (CAS 1553279-32-5) has a higher XLogP3 of 2.2, while the 3,3-dimethyl regioisomer (CAS 1246218-76-7) has a lower XLogP3 of 2.0 [2][3]. The quantified differences of ΔLogP = +0.1 and -0.1, respectively, can impact membrane permeability and pharmacokinetic behavior of derived compounds.

Drug Discovery Physicochemical Profiling Medicinal Chemistry

Acidity (pKa) of 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid: Predicted Value and Comparative Context

The predicted acid dissociation constant (pKa) for 4,4,4-trifluoro-2,2-dimethylbutanoic acid is 4.22±0.10, indicating its relative acidity compared to non-fluorinated analogs . While specific pKa values for regioisomeric comparators are not available in the same predictive model, the value can be benchmarked against the broader class of trifluoromethyl-substituted carboxylic acids, where electron-withdrawing CF₃ groups typically lower pKa by 1-2 units relative to non-fluorinated counterparts (e.g., butanoic acid pKa ~4.82) [1].

Physicochemical Properties Synthetic Chemistry Reactivity Prediction

Synthetic Utility in Key Pharmacophore Construction: AM2 Receptor Inhibitor Patent Citation

4,4,4-Trifluoro-2,2-dimethylbutanoic acid is explicitly cited as a key intermediate in patent WO-2020099882-A1, titled 'Heterocyclic spiro-compounds as AM2 receptor inhibitors' and its family members (CN-113227091-A, EP-3880679-A1, KR-20210102261-A) . The 2,2-dimethyl substitution pattern is structurally integral to the final pharmacophore, whereas regioisomeric analogs with different substitution (e.g., 3,3-dimethyl or 2,3-dimethyl) are not cited in this patent family, implying that the specific steric and electronic environment provided by the 2,2-dimethyl arrangement is required for AM2 receptor inhibitor activity.

Medicinal Chemistry Patent Analysis Building Block Utility

Reactivity in Reduction to Fluorinated Amine Building Block

The target compound undergoes reduction with lithium aluminium tetrahydride in the presence of ammonia and N,N'-carbonyldiimidazole in diethyl ether over 30.5 hours to yield 4,4,4-trifluoro-2,2-dimethylbutan-1-amine [1]. This transformation demonstrates the compound's utility as a precursor to fluorinated amines. While the same transformation is theoretically possible for regioisomeric carboxylic acids, the steric environment around the carbonyl carbon—specifically the gem-dimethyl group alpha to the carboxyl—may influence reaction rates and yields, though direct comparative kinetic data for regioisomers under identical conditions are not available.

Organic Synthesis Building Block Derivatization Fluorinated Amines

Drug-Likeness Profile: Compliance with Lipinski's Rule of Five

The target compound adheres to Lipinski's Rule of Five with a molecular weight of 170.13 g/mol (≤500), XLogP3 of 2.1 (≤5), 1 hydrogen bond donor (≤5), and 5 hydrogen bond acceptors (≤10), and a topological polar surface area (TPSA) of 37.3 Ų [1]. Regioisomers share identical molecular weight, HBD, HBA, and TPSA values, but differ in lipophilicity (XLogP3: 2.1 for 2,2-dimethyl; 2.2 for 2,3-dimethyl; 2.0 for 3,3-dimethyl), which may affect oral bioavailability predictions in derived compounds [2][3].

Drug Discovery Computational Chemistry ADME Prediction

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (CAS 939399-07-2): Validated Application Scenarios Based on Evidence


Synthesis of AM2 Receptor Inhibitors and Related Heterocyclic Spiro-Compounds

Procure this compound as a key intermediate for the synthesis of heterocyclic spiro-compounds targeting the AM2 receptor, as documented in patent WO-2020099882-A1 and its family . The 2,2-dimethyl substitution pattern is structurally specified in the patent, and using the correct regioisomer is essential for reproducing the claimed synthetic routes and biological activity.

Preparation of Fluorinated Amine Building Blocks

Utilize the documented reduction of 4,4,4-trifluoro-2,2-dimethylbutanoic acid to 4,4,4-trifluoro-2,2-dimethylbutan-1-amine [1]. This transformation provides access to a sterically hindered, fluorinated primary amine for applications in amide coupling, peptidomimetic synthesis, or as a pharmacophore in medicinal chemistry.

Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity

Select this compound over its regioisomers when a specific lipophilicity value (XLogP3 = 2.1) is required to balance membrane permeability and solubility in a lead series [2]. The 0.1 logP unit difference relative to the 2,3-dimethyl (2.2) and 3,3-dimethyl (2.0) isomers can be critical in fine-tuning ADME properties.

Fluorinated Building Block for Drug Discovery and Chemical Biology

Employ this compound as a versatile fluorinated carboxylic acid building block for the synthesis of bioactive molecules, leveraging its trifluoromethyl group for enhanced metabolic stability and its gem-dimethyl group for conformational constraint [3]. Its compliance with Lipinski's Rule of Five makes it suitable for early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.